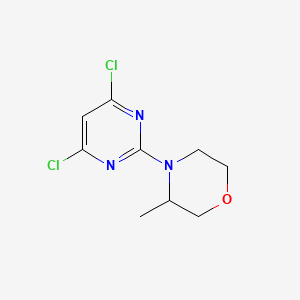
4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichloropyrimidine moiety attached to a morpholine ring The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine typically involves the reaction of 4,6-dichloropyrimidine with (S)-3-methylmorpholine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reagent addition. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states of the compound.
Substitution Reactions: The compound can participate in substitution reactions at the pyrimidine ring, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the morpholine ring can produce a morpholine N-oxide.
Applications De Recherche Scientifique
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)morpholine: Lacks the methyl group on the morpholine ring.
4-(4,6-Dichloropyrimidin-2-yl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
4-(4,6-Dichloropyrimidin-2-yl)-3-methylpiperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine is unique due to its specific stereochemistry and the presence of both the dichloropyrimidine and methylmorpholine moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H11Cl2N3O |
|---|---|
Poids moléculaire |
248.11 g/mol |
Nom IUPAC |
4-(4,6-dichloropyrimidin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)9-12-7(10)4-8(11)13-9/h4,6H,2-3,5H2,1H3 |
Clé InChI |
HMLLFDAFTXWPNN-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















